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molecular formula C9H12 B166441 1-Ethyl-2-methylbenzene CAS No. 611-14-3

1-Ethyl-2-methylbenzene

Cat. No. B166441
M. Wt: 120.19 g/mol
InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Patent
US04420418

Procedure details

The catalyst from Example II is then soaked in glacial acetic acid for 15 minutes at ambient temperature. The catalyst is then dried and calcined at 500° C. for 16 hours. Using the same reaction conditions as in Example II, toluene is reacted with ethylene in the presence of such an acetic acid-treated catalyst. Ethylation of toluene gives 7.1% conversion of toluene to produce an ethyltoluene product which contains 92.3% of the para-ethyltoluene isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(O)(=O)C>[CH2:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:9])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is then dried
CUSTOM
Type
CUSTOM
Details
the same reaction conditions as in Example II, toluene
ADDITION
Type
ADDITION
Details
treated catalyst

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04420418

Procedure details

The catalyst from Example II is then soaked in glacial acetic acid for 15 minutes at ambient temperature. The catalyst is then dried and calcined at 500° C. for 16 hours. Using the same reaction conditions as in Example II, toluene is reacted with ethylene in the presence of such an acetic acid-treated catalyst. Ethylation of toluene gives 7.1% conversion of toluene to produce an ethyltoluene product which contains 92.3% of the para-ethyltoluene isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(O)(=O)C>[CH2:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:9])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is then dried
CUSTOM
Type
CUSTOM
Details
the same reaction conditions as in Example II, toluene
ADDITION
Type
ADDITION
Details
treated catalyst

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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